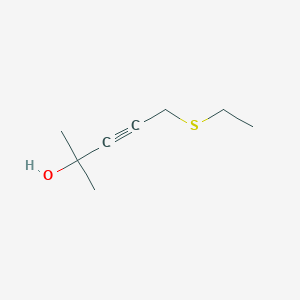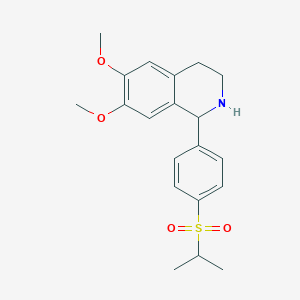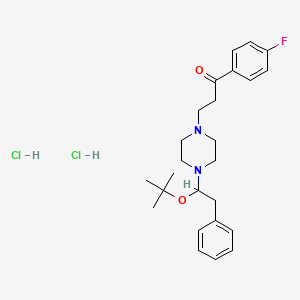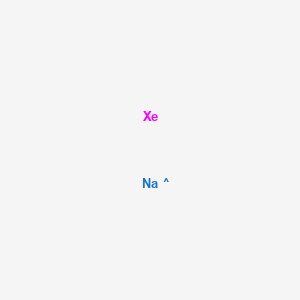
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is an organic compound characterized by the presence of an ethylsulfanyl group attached to a pent-3-yn-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL typically involves the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with ethylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and hydrolysis processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the ethylsulfanyl group with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Propylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a propylsulfanyl group instead of an ethylsulfanyl group.
5-(Butylsulfanyl)-2-methylpent-3-YN-2-OL: Similar structure but with a butylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
5-(Ethylsulfanyl)-2-methylpent-3-YN-2-OL is unique due to its specific ethylsulfanyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The ethylsulfanyl group may confer distinct steric and electronic properties, affecting the compound’s interactions with other molecules and its overall behavior in chemical and biological systems.
Propriétés
Numéro CAS |
13596-86-6 |
|---|---|
Formule moléculaire |
C8H14OS |
Poids moléculaire |
158.26 g/mol |
Nom IUPAC |
5-ethylsulfanyl-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C8H14OS/c1-4-10-7-5-6-8(2,3)9/h9H,4,7H2,1-3H3 |
Clé InChI |
OOFMPJSZJGUJAV-UHFFFAOYSA-N |
SMILES canonique |
CCSCC#CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)



![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


